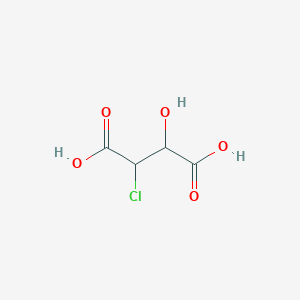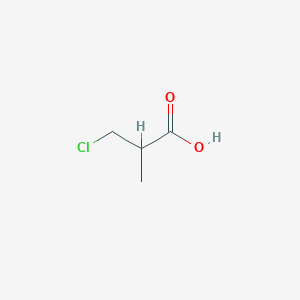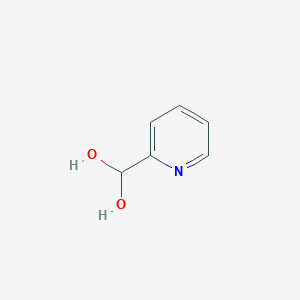
Pyridin-2-ylmethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-ylmethanediol, also known as 2-pyridinemethanol, is a chemical compound with the molecular formula C6H7NO. It is a colorless, crystalline solid that is soluble in water and alcohol. Pyridin-2-ylmethanediol is commonly used in scientific research due to its unique chemical properties.
Mecanismo De Acción
Pyridin-2-ylmethanediol acts as a bidentate ligand, meaning it can bind to metal ions using two coordination sites. This allows it to form stable complexes with metal ions, which can be used for various applications in chemistry and biology. In the case of Alzheimer's disease, pyridin-2-ylmethanediol has been shown to bind to copper ions and prevent their accumulation in the brain, which can contribute to the development of the disease.
Biochemical and Physiological Effects
Pyridin-2-ylmethanediol has been shown to have various biochemical and physiological effects. In addition to its ability to chelate metal ions, it has been shown to have antioxidant properties and can scavenge free radicals. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridin-2-ylmethanediol has several advantages for use in lab experiments. It is relatively easy to synthesize, and its ability to chelate metal ions makes it useful for various applications in chemistry and biology. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on pyridin-2-ylmethanediol. One area of interest is its potential use in the treatment of Alzheimer's disease, as studies have shown promising results in animal models. Additionally, further research could be done on its potential use in cancer treatment, as well as its potential applications in other areas of chemistry and biology. Overall, pyridin-2-ylmethanediol is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
Pyridin-2-ylmethanediol can be synthesized through various methods, including the reduction of pyridine-2-carboxaldehyde using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of pyridine-2-carboxylic acid with sodium borohydride and hydrochloric acid.
Aplicaciones Científicas De Investigación
Pyridin-2-ylmethanediol is widely used in scientific research as a ligand for metal ions, particularly for the chelation of copper and iron. It is also used in the synthesis of various organic compounds and as a reagent in organic reactions. Additionally, pyridin-2-ylmethanediol has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to chelate copper ions and prevent their accumulation in the brain.
Propiedades
Número CAS |
19322-71-5 |
|---|---|
Nombre del producto |
Pyridin-2-ylmethanediol |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
pyridin-2-ylmethanediol |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-4,6,8-9H |
Clave InChI |
UAPCKORZDAFJAB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(O)O |
SMILES canónico |
C1=CC=NC(=C1)C(O)O |
Sinónimos |
Methanediol, 2-pyridinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




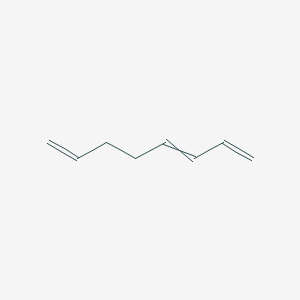

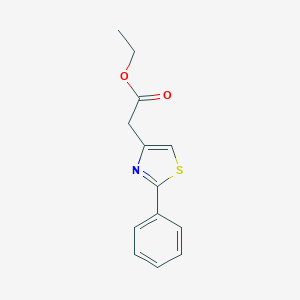

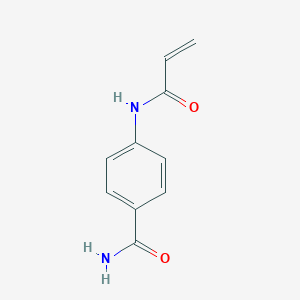


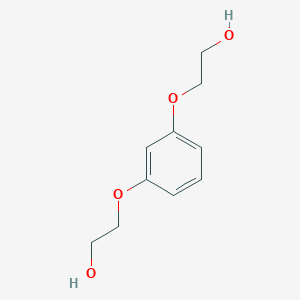
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
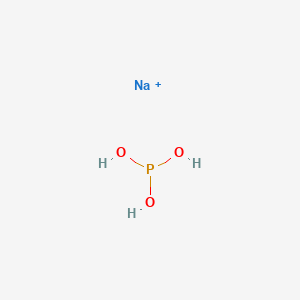
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
